1-Fluoro-6-iodonaphthalene 1-Fluoro-6-iodonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910635
InChI: InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
SMILES:
Molecular Formula: C10H6FI
Molecular Weight: 272.06 g/mol

1-Fluoro-6-iodonaphthalene

CAS No.:

Cat. No.: VC15910635

Molecular Formula: C10H6FI

Molecular Weight: 272.06 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-6-iodonaphthalene -

Specification

Molecular Formula C10H6FI
Molecular Weight 272.06 g/mol
IUPAC Name 1-fluoro-6-iodonaphthalene
Standard InChI InChI=1S/C10H6FI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
Standard InChI Key MJVTVXQFZYRZBD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)I)C(=C1)F

Introduction

1-Fluoro-6-iodonaphthalene is an organic compound characterized by the presence of both a fluorine atom and an iodine atom attached to a naphthalene ring structure. Its chemical formula is C10H6FI, and it has a molecular weight of 272.06 g/mol . This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and potential applications in various fields, including organic chemistry and medicinal chemistry.

Applications and Research Findings

1-Fluoro-6-iodonaphthalene has several potential applications due to its unique chemical properties:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.

  • Medicinal Chemistry: Its fluorine and iodine substituents make it a candidate for pharmacological studies, potentially enhancing drug stability and bioavailability.

  • Interaction Studies: Research focuses on its reactivity with nucleophiles and electrophiles, crucial for understanding its behavior in biological systems.

CompoundStructureUnique Features
1-IodonaphthaleneLacks fluorinePrecursor for fluorinated derivatives
2-Fluoro-1-bromonaphthaleneBromine instead of iodineDifferent reactivity profile
1-Fluoro-2-iodonaphthaleneFluorine at position oneAlters electronic properties
1,8-DifluoronaphthaleneTwo fluorine atomsImpacts solubility and reactivity

Comparison with Similar Compounds

Several compounds share structural similarities with 1-fluoro-6-iodonaphthalene but exhibit different properties due to variations in halogen substituents or positions on the naphthalene ring. For example, 6-fluoro-1-iodonaphthalene has a different fluorine position, affecting its electronic properties and reactivity.

Compound NameChemical FormulaKey Differences
6-Fluoro-1-iodonaphthaleneC10H6FIDifferent fluorine position
2-Fluoro-1-iodonaphthaleneC10H6FIAlters reactivity patterns
4-Fluoro-1-iodonaphthaleneC10H6FIDifferent regioisomer

Future Perspectives

Given its unique chemical properties, 1-fluoro-6-iodonaphthalene holds promise for further research in organic synthesis and medicinal chemistry. Investigations into its interactions with biological systems could reveal insights into its pharmacological properties, making it a valuable compound for drug development.

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